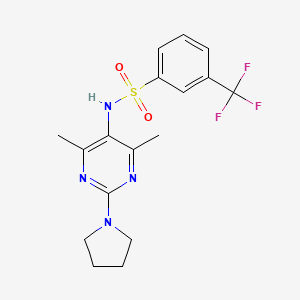

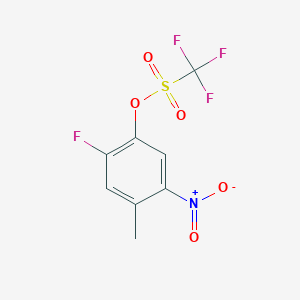

![molecular formula C17H17N3O4S B2467456 1-(4-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886904-94-5](/img/structure/B2467456.png)

1-(4-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazoles are a type of organic compound with a five-membered ring structure, which includes two nitrogen atoms and three carbon atoms . They are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . The Debus–Radziszewski imidazole synthesis is one method that has been adapted to yield long-chain imidazolium ionic liquids .Molecular Structure Analysis

Imidazoles have a unique structure that allows for a variety of bonds to be formed during their synthesis . This structure also contributes to their wide range of applications.Chemical Reactions Analysis

Imidazoles can undergo a variety of chemical reactions. For example, they can react with benzhydrylium ions in a process that involves both OH-addition and H-abstraction pathways .Physical and Chemical Properties Analysis

The physical and chemical properties of imidazoles can vary greatly depending on their specific structure and substitution patterns . For example, imidazolium acetate ionic liquids with side-chains up to sixteen carbon atoms were found to act as surfactants when dissolved in various solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- A study by Belaziz et al. (2013) focused on synthesizing a functionalized benzimidazole compound, closely related to 1-(4-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole, and analyzing its crystal structure. The solid-state geometry of this compound was stabilized by intermolecular ππ interactions and van der Waals interactions, contributing to the stability of the crystal packing (Belaziz et al., 2013).

Antibacterial and Cytotoxicity Studies

- Patil et al. (2011) synthesized silver(I) acetate complexes with substituted N-heterocyclic carbene (NHC) precursors, including p-nitrobenzyl-substituted variants. These complexes were screened for antibacterial activities against Gram-positive and Gram-negative bacteria and showed medium to high activity. Preliminary cytotoxicity tests on human renal-cancer cell lines also indicated medium to high cytotoxicity (Patil et al., 2011).

Chemical Reactions and Mechanisms

- Adebayo et al. (1989) demonstrated that the anions of imidazole and benzimidazole compounds, including nitrobenzimidazole derivatives, can undergo oxidative addition and SRN1 reactions, yielding various substituted derivatives. This indicates the potential of these compounds for diverse chemical transformations (Adebayo et al., 1989).

Crystal Structure and Synthesis of Derivatives

- Yang et al. (2016) conducted research on synthesizing derivatives of benzimidazole, including 10-(4-nitrobenzyl) variants, under mild reaction conditions. The study emphasized the simplicity and high yield of these syntheses, highlighting the adaptability of benzimidazole compounds in various chemical processes (Yang et al., 2016).

Schiff Base Metal(II) Complexes

- Kumaravel and Raman (2017) designed and synthesized imidazole-derived Schiff bases and their transition metal complexes, including 1-(1H-benzo[d]imidazol-2-yl)-N-(4-nitrobenzylidene) methanamine. These compounds showed high antibacterial and antifungal potencies, emphasizing their biological efficacy (Kumaravel & Raman, 2017).

Wirkmechanismus

Target of Action

It’s worth noting that imidazole derivatives, such as nitroimidazoles, are known to be antibiotics used to treat anaerobic bacterial infections, parasitic infections, and protozoal infections .

Mode of Action

Nitroimidazoles, a class of compounds that includes some imidazole derivatives, work by disrupting the dna of susceptible bacteria and inhibiting the protein synthesis of the cell wall, leading to cell death . They act as bactericidal and antimicrobial agents .

Biochemical Pathways

Imidazole derivatives have been studied for their nucleophilic properties and lewis basicities , which could potentially affect various biochemical pathways.

Result of Action

It’s worth noting that imidazole derivatives have been observed to form oligomeric chains that allow efficient charge transport in certain experimental conditions .

Action Environment

It’s worth noting that imidazole derivatives can act as surfactants when dissolved in various solvents .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(4-nitrophenyl)methyl]-2-propylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-2-11-25(23,24)17-18-15-5-3-4-6-16(15)19(17)12-13-7-9-14(10-8-13)20(21)22/h3-10H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOGYEASNYEOSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

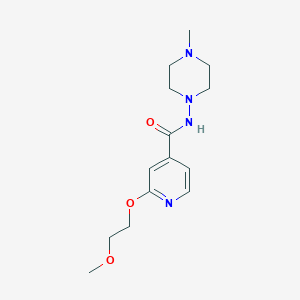

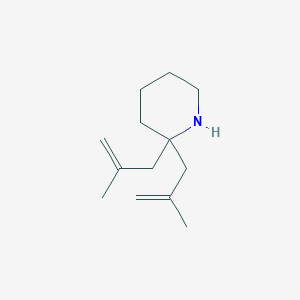

![Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate](/img/structure/B2467373.png)

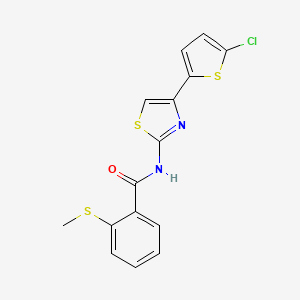

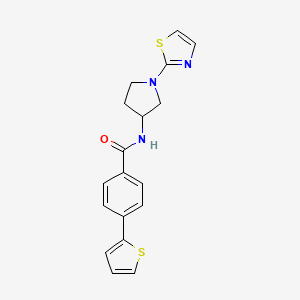

![N-(3-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2467382.png)

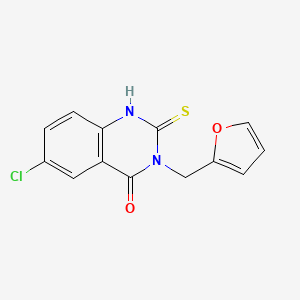

![Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2467386.png)

![Ethyl 5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3-methylbenzofuran-2-carboxylate](/img/structure/B2467388.png)

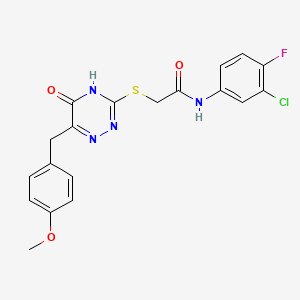

![N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B2467395.png)

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2467396.png)